Talaglumetad hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate de talaglumetad est un médicament à petite molécule qui agit comme prodrogue de l'eglumegad. Il s'agit d'un agoniste puissant et sélectif des récepteurs métabolotropes du glutamate de type II (mGluR2 et mGluR3). Ces récepteurs sont impliqués dans la modulation de la neurotransmission et sont impliqués dans divers troubles psychiatriques, notamment l'anxiété et les états liés au stress .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de talaglumetad implique la préparation de son précurseur, l'eglumegad. La voie de synthèse comprend généralement les étapes suivantes :

Formation de la structure bicyclique : La structure de base de l'eglumegad est synthétisée par une série de réactions de cyclisation.

Introduction de groupes fonctionnels : Des groupes fonctionnels spécifiques sont introduits dans le noyau bicyclique pour améliorer son activité et sa sélectivité envers les récepteurs mGluR2 et mGluR3.

Conversion en chlorhydrate de talaglumetad : La dernière étape consiste à convertir l'eglumegad en chlorhydrate de talaglumetad par une réaction de formation de sel d'hydrochlorure.

Méthodes de production industrielle : La production industrielle du chlorhydrate de talaglumetad suit des voies de synthèse similaires mais est optimisée pour une production à grande échelle. Cela comprend l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de talaglumetad subit diverses réactions chimiques, notamment :

Hydrolyse : Le composé peut être hydrolysé pour libérer sa forme active, l'eglumegad.

Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels de la molécule, modifiant potentiellement son activité.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant potentiellement sa sélectivité et sa puissance.

Réactifs et conditions courantes :

Hydrolyse : Généralement réalisée en solutions aqueuses en conditions acides ou basiques.

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans des conditions contrôlées.

Principaux produits formés :

Eglumegad : La forme active principale libérée lors de l'hydrolyse.

Dérivés modifiés : Produits formés par des réactions d'oxydation, de réduction ou de substitution, qui peuvent avoir des propriétés pharmacologiques modifiées.

4. Applications de la recherche scientifique

Le chlorhydrate de talaglumetad a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines :

Chimie : Utilisé comme composé modèle pour étudier le comportement des agonistes des récepteurs métabolotropes du glutamate.

Biologie : Enquête sur son rôle dans la modulation de la neurotransmission et ses effets sur l'activité neuronale.

Médecine : Exploré comme traitement potentiel des troubles psychiatriques, notamment l'anxiété et les états liés au stress. .

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs métabolotropes du glutamate

5. Mécanisme d'action

Le chlorhydrate de talaglumetad exerce ses effets en agissant comme un agoniste des récepteurs métabolotropes du glutamate de type II (mGluR2 et mGluR3). Ces récepteurs sont des récepteurs couplés aux protéines G qui modulent la neurotransmission en inhibant la libération de neurotransmetteurs excitateurs. L'activation des mGluR2 et mGluR3 entraîne une diminution de l'excitabilité neuronale et une réduction des réponses au stress et à l'anxiété. La forme prodrogue du composé, le chlorhydrate de talaglumetad, est hydrolysée dans l'organisme pour libérer la forme active, l'eglumegad, qui se lie ensuite aux récepteurs et les active .

Composés similaires :

Eglumegad : La forme active du chlorhydrate de talaglumetad, également un agoniste puissant des mGluR2/3.

LY354740 : Un autre agoniste des mGluR2/3 avec des propriétés pharmacologiques similaires.

LY379268 : Un agoniste sélectif des mGluR2/3 utilisé en recherche pour ses effets anxiolytiques

Unicité : Le chlorhydrate de talaglumetad est unique dans sa forme prodrogue, ce qui améliore sa biodisponibilité et permet une administration plus efficace du composé actif, l'eglumegad. Cette stratégie de prodrogue améliore les propriétés pharmacocinétiques et le potentiel thérapeutique du composé par rapport à sa forme active seule .

Applications De Recherche Scientifique

Talaglumetad hydrochloride has been extensively studied for its potential therapeutic applications in various fields:

Chemistry: Used as a model compound to study the behavior of metabotropic glutamate receptor agonists.

Biology: Investigated for its role in modulating neurotransmission and its effects on neuronal activity.

Medicine: Explored as a potential treatment for psychiatric disorders, including anxiety and stress-related conditions. .

Industry: Utilized in the development of new therapeutic agents targeting metabotropic glutamate receptors

Mécanisme D'action

Talaglumetad hydrochloride exerts its effects by acting as an agonist of the type II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein-coupled receptors that modulate neurotransmission by inhibiting the release of excitatory neurotransmitters. The activation of mGluR2 and mGluR3 leads to a decrease in neuronal excitability and a reduction in stress and anxiety responses. The compound’s prodrug form, this compound, is hydrolyzed in the body to release the active form, Eglumegad, which then binds to and activates the receptors .

Comparaison Avec Des Composés Similaires

Eglumegad: The active form of Talaglumetad hydrochloride, also a potent mGluR2/3 agonist.

LY354740: Another mGluR2/3 agonist with similar pharmacological properties.

LY379268: A selective mGluR2/3 agonist used in research for its anxiolytic effects

Uniqueness: this compound is unique in its prodrug form, which enhances its bioavailability and allows for more efficient delivery of the active compound, Eglumegad. This prodrug strategy improves the pharmacokinetic properties and therapeutic potential of the compound compared to its active form alone .

Propriétés

Numéro CAS |

441765-97-5 |

|---|---|

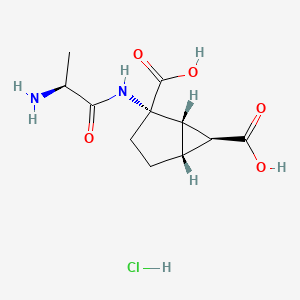

Formule moléculaire |

C11H17ClN2O5 |

Poids moléculaire |

292.71 g/mol |

Nom IUPAC |

(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H16N2O5.ClH/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16;/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18);1H/t4-,5-,6-,7-,11-;/m0./s1 |

Clé InChI |

TWZDLCLCMKMJPE-OAOSNHGPSA-N |

SMILES |

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl |

SMILES isomérique |

C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.Cl |

SMILES canonique |

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid LY 544344 LY-544344 LY544344 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)

![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)